Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C14H11Cl3N2O2 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-3-21-14(20)12-13(17)18-7(2)11(19-12)8-5-4-6-9(15)10(8)16/h4-6H,3H2,1-2H3 |
InChI Key |
IXEXQYZAPGSKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1Cl)C)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylpyrazine-2-carboxylic Acid (Key Intermediate)
A crucial intermediate for the target compound is 5-methylpyrazine-2-carboxylic acid, which can be prepared industrially by the following method:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Cyclization | Pyruvic aldehyde + O-Phenylene Diamine | 30–90 ℃, 0.5–2 h, Sodium Pyrosulfite catalyst | Forms 3-methyl benzopyrazines |
| 2. Oxidation | 3-methyl benzopyrazines + inorganic oxidizer | 60–105 ℃, 1–4 h | Produces 5-methylpyrazine-2,3-carboxylic acid potassium salt |
| 3. Acidification & Decarboxylation | 5-methylpyrazine-2,3-carboxylic acid potassium + sulfuric acid | 30–130 ℃, molar ratio sulfuric acid:acid salt = 1.5–3:1 | Yields 5-methylpyrazine-2-carboxylic acid |
| 4. Extraction & Purification | Neutralization to pH 1.5–4.0, extraction with butanone | Ambient conditions | Crystallization and drying to >99% purity |
This method is scalable, uses readily available raw materials, and yields a high-purity product suited for further functionalization.
Conversion of 5-Methylpyrazine-2-carboxylic Acid to 3-Chloropyrazine Derivatives
The 3-chloro substituent is introduced typically by chlorination of the pyrazine ring or by using 3-chloropyrazine-2-carboxylic acid as a starting material. The acid is converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF).
| Reagent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Thionyl chloride + DMF | Toluene | 95 ℃ | 1 h | Crude acyl chloride | Used without further purification |
| Oxalyl chloride + DMF | Dichloromethane | Reflux | 5 h | Purplish red oil | Followed by aminolysis |
Aminolysis and Esterification to Form the Target Compound
The acyl chloride intermediate undergoes nucleophilic substitution with appropriate amines or phenyl derivatives to introduce the 2,3-dichlorophenyl group, followed by esterification to form the ethyl ester moiety.
A representative synthetic sequence includes:
- Dissolution of 3-chloropyrazine-2-carbonyl chloride in dry acetone.
- Addition of 2,3-dichlorophenyl amine (or related nucleophile) and triethylamine at room temperature.
- Stirring overnight to complete the reaction.
- Work-up by extraction, washing, and purification via flash chromatography and recrystallization.
Alternative Coupling Methods
Coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with bases like N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide have been employed to activate the carboxylic acid for amide bond formation under mild conditions at room temperature.
Detailed Reaction Data and Yields
| Step | Reaction Conditions | Yield | Remarks |
|---|---|---|---|
| Conversion of 3-chloropyrazine-2-carboxylic acid to acyl chloride with thionyl chloride, DMF catalyst in toluene at 95 ℃ for 1 h | 53-55% | Crude acyl chloride used directly | |
| Aminolysis with benzylamine or substituted anilines in acetone with triethylamine at room temperature overnight | 41-98% | Purified by flash chromatography and recrystallization | |
| Coupling using TBTU and DIPEA in DMF at 20 ℃ for 2-4.5 h | 53% (example) | Efficient amidation step |
These yields reflect a typical range for such heterocyclic functionalizations and highlight the efficiency of the coupling and substitution reactions.
Summary of Key Preparation Steps
| Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 5-methylpyrazine-2-carboxylic acid | Pyruvic aldehyde, O-Phenylene Diamine, Sodium Pyrosulfite | 30–130 ℃, multi-step | High purity acid intermediate |
| 2 | Formation of 3-chloropyrazine-2-carbonyl chloride | Thionyl chloride or oxalyl chloride, DMF | 95 ℃ or reflux, 1–5 h | Reactive acyl chloride intermediate |
| 3 | Aminolysis with 2,3-dichlorophenyl amine | 2,3-Dichlorophenyl amine, triethylamine | Room temperature, overnight | Amide intermediate |
| 4 | Esterification to ethyl ester | Ethanol or ethylating agent (if needed) | Variable | Target ethyl ester compound |
Research Findings and Notes
- The preparation of this compound relies heavily on the availability of 3-chloropyrazine-2-carboxylic acid derivatives and the efficient formation of amide bonds under mild conditions.
- The use of catalytic DMF in chlorination steps significantly improves the conversion to acyl chlorides.
- Aminolysis and coupling reactions are generally performed at ambient temperature to preserve sensitive substituents such as the dichlorophenyl group.
- Purification by flash chromatography and recrystallization ensures high purity, which is critical for biological evaluation.
- The compound and its analogues have been studied for biological activity, including photosystem II inhibition, which correlates with their lipophilicity and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural and functional attributes can be contextualized by comparing it to related pyrazine derivatives. Key analogues, their substituents, and properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 2,3-dichlorophenyl group in the target compound significantly increases lipophilicity compared to simpler analogues like Ethyl 3-chloro-5-methylpyrazine-2-carboxylate. This enhances membrane permeability, a critical factor in drug design .
Electronic and Steric Influences: Multiple chlorine atoms (e.g., Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate) increase electron deficiency on the pyrazine ring, favoring nucleophilic aromatic substitution reactions. In contrast, amino groups (e.g., Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate) donate electron density, altering reactivity patterns .
Ester Group Variations: Ethyl esters (target compound) vs. methyl esters (e.g., Methyl 3-amino-6-chloropyrazine-2-carboxylate) influence metabolic stability. Ethyl groups are generally more resistant to esterase-mediated hydrolysis, extending half-life .
Key Insights:
- The target compound’s synthesis is more complex due to the use of palladium catalysts and protective groups (e.g., Boc), which increases cost and reaction time compared to direct esterification methods .
- Amino-substituted derivatives often require harsh conditions (e.g., ammonia in methanol), leading to lower yields compared to halogenated analogues .
Biological Activity
Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate is a complex pyrazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazine ring with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including chlorination and the introduction of dichlorophenyl and methyl groups. The final product is obtained through reduction processes that yield high-purity compounds suitable for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazines have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves interference with metabolic pathways critical for bacterial survival, such as fatty acid synthesis and membrane integrity .
Antiviral Effects
Preliminary studies suggest that this compound may also possess antiviral properties. Molecular docking studies have indicated potential binding affinities to viral proteins, which may inhibit viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral threats like SARS-CoV-2, where similar compounds have been evaluated for their inhibitory potential against key viral enzymes .
The biological activity of this compound can be attributed to its structural features:
- Chloro and Dichlorophenyl Groups: These substituents enhance the compound's affinity for specific enzymes or receptors, potentially modulating their activity.
- Pyrazine Ring: The pyrazine structure facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.
These interactions can lead to altered enzymatic activities or inhibition of metabolic pathways critical for pathogen survival.
Case Studies
-
Antimycobacterial Activity:
A study evaluated various pyrazine derivatives for their antimycobacterial properties, revealing that certain compounds exhibited low MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis. The action was primarily linked to the disruption of metabolic pathways essential for bacterial growth . -
Antiviral Screening:
In another investigation focused on antiviral activity, derivatives similar to this compound were subjected to molecular docking against SARS-CoV-2 proteins. Compounds demonstrated strong binding affinities, suggesting their potential as therapeutic agents in viral infections .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate?
The synthesis typically involves multi-step reactions, starting with coupling a pyrazine carboxylate precursor with a dichlorophenyl substituent. Key steps include:
- Nucleophilic substitution : Reacting a halogenated pyrazine intermediate (e.g., 5-chloro-6-methylpyrazine-2-carboxylate) with 2,3-dichlorophenyl groups under basic conditions (e.g., triethylamine) to introduce the aryl moiety .
- Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol, ensuring minimal hydrolysis of sensitive substituents .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate the target compound .
Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry. The 2,3-dichlorophenyl group shows distinct aromatic splitting patterns, while methyl and ethyl groups exhibit characteristic singlet and quartet signals, respectively .
- X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the dichlorophenyl group or pyrazine ring puckering. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the 2,3-dichlorophenyl group?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing substituents (e.g., chlorine) on the pyrazine ring direct electrophilic aromatic substitution to specific positions. Steric hindrance from the methyl group at C5 further limits reactivity at adjacent sites .
- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) enable Suzuki-Miyaura coupling for aryl group introduction, with careful optimization of solvent (DMF or THF) and temperature (60–80°C) to minimize side reactions .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures stabilize thermodynamic products (e.g., para-substitution) .
Q. What computational methods predict the pharmacokinetic properties and drug-likeness of this compound?
Tools like SwissADME assess:
- Lipophilicity : LogP values (experimental vs. predicted) determine membrane permeability. A logP >3 suggests high lipid solubility but potential bioavailability issues .
- Solubility : QSPR models correlate polar surface area (PSA) with aqueous solubility. High PSA (>80 Ų) indicates poor absorption .
- Drug-likeness : Compliance with Lipinski’s Rule of Five (molecular weight <500, hydrogen bond donors/acceptors <10) is evaluated. Substituents like chlorine and methyl groups may increase molecular weight but improve target binding .
Q. How do intermolecular interactions influence the crystallinity and stability of this compound?
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like or interactions, stabilizing the crystal lattice. For example, chloro substituents participate in halogen bonding with adjacent pyrazine rings .
- Packing efficiency : Planar regions of the molecule (e.g., pyrazine core) stack via π-π interactions, while bulky substituents (e.g., ethyl ester) introduce torsional strain, reducing crystallinity .
Q. What challenges arise in refining the crystal structure using X-ray diffraction data?
- Disorder modeling : Flexible ethyl or dichlorophenyl groups require multi-position occupancy refinement in SHELXL. Constraints (e.g., SIMU/ISOR) mitigate unrealistic thermal motion .
- Twinned crystals : Data from twinned specimens (common with polar space groups) are processed using HKLF5 format in SHELX, with careful attention to twin law matrices .
- High Z′ structures : Pseudosymmetry in low-symmetry space groups (e.g., P) complicates phase assignment. Independent molecule refinement (e.g., PART instructions) resolves this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
